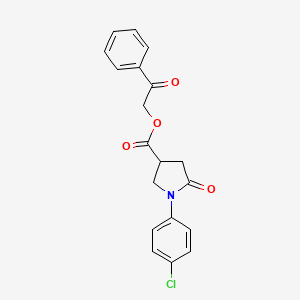![molecular formula C25H29N3O2 B5100987 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5100987.png)
5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline, also known as DMPQ, is a quinoline derivative that has attracted significant scientific interest due to its potential pharmacological properties. This compound is a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5), which is involved in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation.
Mechanism of Action
5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline exerts its pharmacological effects by inhibiting the activity of CDK5. CDK5 is a serine/threonine kinase that is involved in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. CDK5 is also involved in the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. By inhibiting CDK5 activity, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline can prevent the hyperphosphorylation of tau protein and protect neurons from oxidative stress-induced cell death.
Biochemical and Physiological Effects
5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline can inhibit the activity of CDK5 with an IC50 value of 0.11 μM. 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has also been shown to have good blood-brain barrier permeability, making it a potential candidate for the treatment of neurodegenerative diseases. In vivo studies have shown that 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline can improve cognitive function in a mouse model of Alzheimer's disease and protect dopaminergic neurons from oxidative stress-induced cell death in a rat model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for CDK5 inhibition. 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline also has good blood-brain barrier permeability, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Future Directions
There are several future directions for the research on 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. One direction is to investigate its potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the synthesis method of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline to improve its yield and solubility. Additionally, further studies are needed to elucidate the molecular mechanism of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline's pharmacological effects and its potential side effects.
Synthesis Methods
The synthesis of 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline involves the condensation of 4-methyl-2-nitroaniline with 3-phenylacryloyl chloride in the presence of triethylamine to form 4-methyl-2-(3-phenyl-2-propenoyl)aniline. The resulting compound is then reacted with 2,5-dimethoxybenzaldehyde in the presence of sodium methoxide to form 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to inhibit the hyperphosphorylation of tau protein, which is a hallmark of the disease. In Parkinson's disease, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, 5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
5,8-dimethoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-19-18-23(26-25-22(30-3)12-11-21(29-2)24(19)25)28-16-14-27(15-17-28)13-7-10-20-8-5-4-6-9-20/h4-12,18H,13-17H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILBTJVCKSNBMR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B5100921.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5100926.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5100935.png)
![(2R*,6R*)-2-allyl-1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5100952.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5100964.png)

![N-{3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5100969.png)
![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
![methyl 4-(aminocarbonyl)-5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5100995.png)
![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-3,1-propanediyl diacetate](/img/structure/B5101002.png)